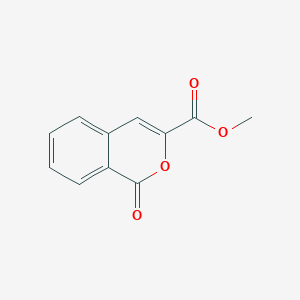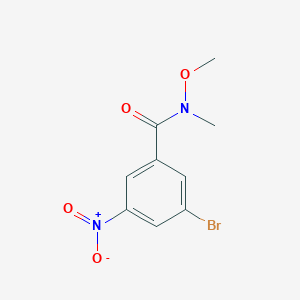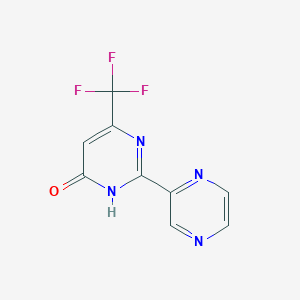
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid, also known as ATFA, is a synthetic amino acid that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent agonist of the ionotropic glutamate receptor, which makes it an important tool for investigating the role of this receptor in various physiological and pathological processes.
Mechanism of Action
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid acts as a potent agonist of the NMDA receptor, which is a subtype of the ionotropic glutamate receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been shown to have analgesic effects in animal models of chronic pain.
Advantages and Limitations for Lab Experiments
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid is a potent and selective agonist of the NMDA receptor, which makes it an important tool for investigating the role of this receptor in various physiological and pathological processes. However, like all experimental tools, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has its limitations. One limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are many potential future directions for research involving 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid. One area of interest is the development of new analogs of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid that have improved pharmacokinetic properties, such as longer half-lives and improved bioavailability. Another area of interest is the use of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid in combination with other drugs or therapies to treat neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research to elucidate the precise mechanisms by which 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid modulates synaptic plasticity, learning, and memory.
Synthesis Methods
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid can be synthesized using a variety of methods, including the reaction of 3,5-bis-trifluoromethyl-benzaldehyde with glycine, followed by reduction of the resulting Schiff base with sodium borohydride. Other methods involve the use of protected amino acids and coupling reagents, such as N,N-dicyclohexylcarbodiimide (DCC), to form the desired product.
Scientific Research Applications
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been used extensively in scientific research to investigate the role of the ionotropic glutamate receptor in various physiological and pathological processes. This compound has been shown to be a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has also been used to study the role of the glutamate receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANSSWMRQKJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B2843792.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2843796.png)


![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)




![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)

![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)